molecular formula C19H17Cl2F2N3O2S B4695277 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA

3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA

Cat. No.: B4695277
M. Wt: 460.3 g/mol
InChI Key: RBRZTWHTTGSICA-UHFFFAOYSA-N
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Description

3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of a substituted phenyl isothiocyanate with a suitable amine under controlled conditions to form the thiazole ring. This intermediate is then reacted with chlorodifluoromethoxybenzene and 4-chlorophenyl isocyanate to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazole ring .

Scientific Research Applications

3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of scientific research applications .

Properties

IUPAC Name

1-[4-[chloro(difluoro)methoxy]phenyl]-3-(4-chlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2F2N3O2S/c1-18(2)11-24-17(29-18)26(16(27)25-13-5-3-12(20)4-6-13)14-7-9-15(10-8-14)28-19(21,22)23/h3-10H,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRZTWHTTGSICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Reactant of Route 2
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Reactant of Route 3
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Reactant of Route 4
Reactant of Route 4
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Reactant of Route 5
Reactant of Route 5
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Reactant of Route 6
Reactant of Route 6
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA

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